Tert-butyl 2-(propylamino)acetate
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Overview
Description
Tert-butyl 2-(propylamino)acetate is an organic compound with the molecular formula C9H19NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a propyl group, and the carboxyl group is esterified with a tert-butyl group
Mechanism of Action
Target of Action
Many organic compounds like “Tert-butyl 2-(propylamino)acetate” interact with proteins in the body, such as enzymes or receptors. These proteins can be considered the compound’s primary targets. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells .
Mode of Action
The compound might bind to its target protein and alter its function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a receptor to prevent it from being activated by other molecules .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, it could slow down or stop a particular biochemical reaction. This could have downstream effects on other reactions in the pathway .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, if the compound blocks a receptor involved in pain sensation, the result might be a reduction in pain .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH of the body fluids, the presence of other compounds that the compound might interact with, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-(propylamino)acetate can be synthesized through the esterification of glycine derivatives. One common method involves the reaction of glycine with tert-butyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-(propylamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Comparison with Similar Compounds
Tert-butyl 2-(methylamino)acetate: Similar structure but with a methyl group instead of a propyl group.
Tert-butyl 2-(ethylamino)acetate: Similar structure but with an ethyl group instead of a propyl group.
Tert-butyl 2-(butylamino)acetate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: Tert-butyl 2-(propylamino)acetate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
tert-butyl 2-(propylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h10H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWJXUCXVCZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279216 |
Source
|
Record name | N-Propylglycine 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66116-14-1 |
Source
|
Record name | N-Propylglycine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66116-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propylglycine 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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